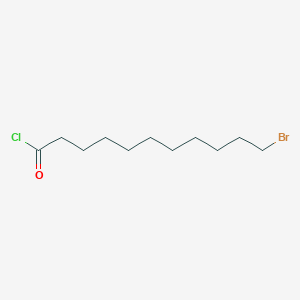

11-Bromoundecanoyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

11-bromoundecanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20BrClO/c12-10-8-6-4-2-1-3-5-7-9-11(13)14/h1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWHOIFRYXGBPRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCBr)CCCCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6065975 | |

| Record name | Undecanoyl chloride, 11-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15949-84-5 | |

| Record name | 11-Bromoundecanoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15949-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Undecanoyl chloride, 11-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015949845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Undecanoyl chloride, 11-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Undecanoyl chloride, 11-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11-bromoundecanoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.423 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 11-Bromoundecanoyl chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7RD9K54G92 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

11-Bromoundecanoyl chloride synthesis from 11-bromoundecanoic acid

An In-depth Technical Guide to the Synthesis of 11-Bromoundecanoyl Chloride from 11-Bromoundecanoic Acid

This guide provides a comprehensive technical overview for the synthesis of this compound, a valuable bifunctional molecule, from its corresponding carboxylic acid. Tailored for researchers, chemists, and professionals in drug development and materials science, this document delves into the underlying chemical principles, provides detailed, field-proven experimental protocols, and emphasizes critical safety and handling procedures.

Introduction: The Utility of a Bifunctional Linker

This compound is a key intermediate in organic synthesis, prized for its dual reactivity. It possesses a terminal bromine atom, susceptible to nucleophilic substitution, and a highly reactive acyl chloride group, ideal for acylation reactions. This bifunctional nature makes it an essential building block for:

-

Surface Modification: Covalently attaching molecules to hydroxyl- or amine-functionalized surfaces to create self-assembled monolayers (SAMs).

-

Polymer Chemistry: Acting as a monomer or an initiator in the synthesis of specialized polymers and dendrimers.

-

Drug Development: Serving as a long-chain linker to conjugate drugs to targeting moieties or to improve pharmacokinetic properties.

The conversion of the relatively stable 11-bromoundecanoic acid to its highly reactive acyl chloride derivative is a crucial enabling step for these applications. This guide focuses on the most common and efficient methods to achieve this transformation.

The Chemistry of Acyl Chloride Formation

The synthesis of an acyl chloride from a carboxylic acid involves the substitution of the hydroxyl (-OH) group with a chloride (-Cl) atom. This is a classic nucleophilic acyl substitution reaction.[1] The primary challenge is that the hydroxyl group is a poor leaving group. Therefore, the reaction requires a reagent that can convert the -OH into a better leaving group.[2][3]

Choosing the Right Chlorinating Agent

Several reagents can effect this transformation, with thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) being the most prevalent in modern organic synthesis.[4]

| Reagent | Formula | Boiling Point | Key Advantages | Considerations |

| Thionyl Chloride | SOCl₂ | 76 °C | Inexpensive; Gaseous byproducts (SO₂, HCl) drive the reaction to completion.[5] | Reactions can be vigorous; Excess reagent must be removed, typically by distillation. |

| Oxalyl Chloride | (COCl)₂ | 62 °C | Milder and more selective than SOCl₂; Gaseous byproducts (CO₂, CO, HCl) simplify workup.[6] | More expensive; Often requires a catalytic amount of N,N-dimethylformamide (DMF).[7] |

| Phosphorus Pentachloride | PCl₅ | 160 °C (subl.) | Highly effective. | Solid reagent, can be difficult to handle; Solid byproduct (POCl₃) must be separated.[5] |

For the synthesis of this compound, thionyl chloride is an excellent and cost-effective choice. The reaction proceeds cleanly, and the volatile byproducts are easily removed, simplifying the purification of the high-boiling-point product.[8]

Reaction Mechanism: Thionyl Chloride

The reaction between a carboxylic acid and thionyl chloride proceeds through a well-established nucleophilic acyl substitution mechanism. The key is the conversion of the hydroxyl group into a chlorosulfite intermediate, which is an excellent leaving group.[9][10]

-

Nucleophilic Attack: The carbonyl oxygen of the carboxylic acid attacks the electrophilic sulfur atom of thionyl chloride.[2][11]

-

Intermediate Formation: A proton transfer and the loss of a chloride ion lead to the formation of a key acyl chlorosulfite intermediate.

-

Nucleophilic Acyl Substitution: The chloride ion, now acting as a nucleophile, attacks the electrophilic carbonyl carbon.[10]

-

Product Formation: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the stable chlorosulfite leaving group, which subsequently decomposes into sulfur dioxide (SO₂) gas and another chloride ion.[10][12]

The evolution of gaseous SO₂ and HCl drives the equilibrium towards the product, ensuring a high yield.[5]

Caption: Generalized reaction mechanism for acyl chloride synthesis using thionyl chloride.

Experimental Protocol

This protocol is a robust method for synthesizing this compound with a high yield and purity.

Materials and Equipment

-

Reactants:

-

11-Bromoundecanoic acid (CAS 2834-05-1)

-

Thionyl chloride (SOCl₂) (CAS 7719-09-7)

-

-

Equipment:

-

Round-bottom flask (dried in an oven)

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Vacuum distillation apparatus

-

Standard laboratory glassware (all oven-dried)

-

Schlenk line or nitrogen/argon inlet (optional, but recommended)

-

Step-by-Step Synthesis Workflow

The entire process, from setup to analysis, must be conducted with care, particularly regarding the exclusion of moisture and the handling of corrosive reagents.

Caption: Experimental workflow for the synthesis of this compound.

Detailed Procedure

Safety First: This procedure must be performed in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory.[13][14]

-

Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Protect the system from atmospheric moisture using a drying tube or an inert gas atmosphere.

-

Charging the Flask: To the flask, add 11-bromoundecanoic acid (e.g., 55.0 g, 0.207 mol).[8] Cautiously add an excess of thionyl chloride (e.g., 48.0 g, 0.403 mol, ~2 equivalents) to the flask.[8] The addition may cause some initial gas evolution.

-

Reaction: Heat the mixture to a gentle reflux using a heating mantle. A typical reaction time is 2-3 hours.[8] The reaction is complete when the evolution of gaseous byproducts (HCl and SO₂) ceases.

-

Removal of Excess Reagent: After cooling the mixture to room temperature, remove the excess thionyl chloride by distillation at atmospheric pressure or under reduced pressure.[8][15]

-

Purification: The crude this compound remaining in the flask is purified by fractional distillation under high vacuum (e.g., 0.1-1.0 mm Hg).[8][16]

-

Product Collection: Collect the fraction boiling at the appropriate temperature (approx. 176-178 °C at 1 Torr) as a clear, colorless to pale yellow liquid.[16]

-

Storage: The purified this compound is highly moisture-sensitive. Store it in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis back to the carboxylic acid.

Product Characterization

Confirming the identity and purity of the synthesized this compound is essential. Spectroscopic methods are the primary tools for this analysis.

-

Infrared (IR) Spectroscopy: The most telling feature in the IR spectrum is the disappearance of the broad O-H stretch from the carboxylic acid (typically ~2500-3300 cm⁻¹) and the appearance of a strong carbonyl (C=O) stretch at a higher frequency, characteristic of an acyl chloride (around 1800 cm⁻¹).[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton spectrum will show characteristic peaks for the aliphatic chain. The methylene protons adjacent to the carbonyl group (α-protons) will appear as a triplet at approximately 2.9 ppm, shifted downfield compared to the starting material.

-

¹³C NMR: The carbonyl carbon signal will be observed in the range of 170-174 ppm.

-

Safety and Handling

Extreme caution is paramount when working with the reagents and product.

-

Thionyl Chloride (SOCl₂):

-

Hazards: Highly toxic, corrosive, and reacts violently with water to release toxic gases (HCl and SO₂).[13][14] Causes severe skin burns and eye damage.[14] Inhalation can be fatal.[17]

-

Handling: Always handle in a chemical fume hood.[13] Avoid contact with skin, eyes, and clothing.[14] Ensure no water is present in the reaction setup.

-

Spills: Neutralize small spills with an inert absorbent material like dry sand or vermiculite. DO NOT use water.[18]

-

-

This compound:

-

Hazards: As an acyl chloride, it is corrosive and a lachrymator (induces tearing). It will react with moisture (e.g., on skin or in the eyes) to produce HCl.

-

Handling: Handle with the same precautions as thionyl chloride, using appropriate PPE in a fume hood.

-

Troubleshooting

| Issue | Possible Cause | Solution |

| Low Yield | Incomplete reaction. | Extend the reflux time. Ensure an adequate excess of thionyl chloride was used. |

| Premature hydrolysis. | Ensure all glassware is thoroughly dried and the reaction is protected from atmospheric moisture. | |

| Product is cloudy or contains solid | Hydrolysis of the product back to the carboxylic acid. | The product was exposed to moisture during workup or storage. Re-purify if necessary and store under inert gas. |

| Dark-colored product | Overheating during distillation. | Use a high-vacuum source to lower the boiling point and avoid thermal decomposition. |

| Impurities in starting material. | Recrystallize the starting 11-bromoundecanoic acid before the reaction.[8] |

References

-

Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 11- bromoundecanoic acid chloride. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). 22.9: Reactions of Carboxylic Acids. Retrieved from [Link]

-

Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

-

Rzepa, H. (2012, May 25). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, October 4). 5.9: Getting Towed Uphill. Retrieved from [Link]

-

Bioman Explains. (2024, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2) [Video]. YouTube. Retrieved from [Link]

-

College of Saint Benedict & Saint John's University. (n.d.). Figure CX5.1. Possible syntheses of an acid chloride. Reactivity: substitution at carboxyl. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 11-bromo undecanoyl chloride. Retrieved from [Link]

-

Wikipedia. (n.d.). Oxalyl chloride. Retrieved from [Link]

-

Yufeng. (2025, May 28). How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch20: Spectroscopic Analysis : Acyl Chlorides. Retrieved from [Link]

-

Fiveable. (n.d.). Acid chlorides | Organic Chemistry II Class Notes. Retrieved from [Link]

-

Donahue, M. (2022, February 21). Acid Chloride Synthesis using Oxalyl Chloride and DMF.mp4 [Video]. YouTube. Retrieved from [Link]

-

PubMed. (2017, June 5). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Retrieved from [Link]

-

NJ.gov. (n.d.). Common Name: THIONYL CHLORIDE HAZARD SUMMARY. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Acyl chloride synthesis. Retrieved from [Link]

-

Chemguide. (n.d.). converting carboxylic acids into acyl (acid) chlorides. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from [Link]

-

PubChem. (n.d.). Undecanoyl chloride, 11-bromo-. Retrieved from [Link]

-

NIST. (n.d.). 11-Bromoundecanoic acid - IR Spectrum. Retrieved from [Link]

-

NIST. (n.d.). 11-Bromoundecanoic acid - Mass spectrum. Retrieved from [Link]

-

PubChem. (n.d.). 11-Bromoundecanoic acid. Retrieved from [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis [yufenggp.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Oxalyl chloride - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. prepchem.com [prepchem.com]

- 9. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. m.youtube.com [m.youtube.com]

- 12. The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 13. fishersci.com [fishersci.com]

- 14. westliberty.edu [westliberty.edu]

- 15. prepchem.com [prepchem.com]

- 16. echemi.com [echemi.com]

- 17. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 18. nj.gov [nj.gov]

An In-depth Technical Guide to 11-Bromoundecanoyl Chloride: Properties, Handling, and Applications

Introduction

11-Bromoundecanoyl chloride is a bifunctional linear-chain aliphatic molecule of significant interest in chemical synthesis, materials science, and drug development. Its structure is uniquely characterized by two distinct reactive termini: a highly reactive acyl chloride group and a versatile alkyl bromide group. This dual functionality allows it to act as a heterobifunctional crosslinker, enabling the covalent linkage of disparate chemical entities. The acyl chloride provides a rapid and efficient means of acylating nucleophiles such as amines and alcohols, while the terminal bromide allows for subsequent nucleophilic substitution or organometallic coupling reactions. This guide provides an in-depth exploration of the physicochemical properties, synthesis, handling, and key applications of this compound for researchers and drug development professionals.

Core Physicochemical Properties

The utility of this compound is fundamentally derived from its distinct chemical and physical properties. Accurate knowledge of these characteristics is essential for its proper handling, reaction setup, and purification.

Chemical Structure and Identification

-

IUPAC Name: this compound[1]

-

CAS Number: 15949-84-5[1]

-

Synonyms: 11-Bromoundecanoic acid chloride[3]

Quantitative Data Summary

A summary of the key physical and chemical properties is presented below for quick reference.

| Property | Value | Source(s) |

| Molecular Weight | 283.63 g/mol | [1] |

| Appearance | Not explicitly stated, but typically a liquid | - |

| Boiling Point | 176-178 °C at 1 Torr | [2][3] |

| Density | ~1.223 g/cm³ (Predicted) | [2][3] |

| Refractive Index | ~1.478 | [2] |

| Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF, ether). Reacts with protic solvents (e.g., water, alcohols). | - |

Note: Some physical properties, such as density and refractive index, are predicted values and should be used as an estimate.

Reactivity and Chemical Behavior

The synthetic power of this compound lies in the differential reactivity of its two functional groups.

-

Acyl Chloride Moiety: This is the more reactive of the two functional groups. Acyl chlorides are potent electrophiles and react readily with a wide range of nucleophiles in what are known as nucleophilic acyl substitution reactions.[4] Common reactions include:

-

Hydrolysis: Rapid reaction with water to form the corresponding carboxylic acid, 11-bromoundecanoic acid. This is a crucial consideration for handling, as exposure to atmospheric moisture will degrade the material.[4]

-

Alcoholysis: Reaction with alcohols to form esters.[4]

-

Aminolysis: Reaction with primary or secondary amines to form amides, which is one of its most common applications in bioconjugation.[4][5] These reactions are often exothermic and may produce hydrogen chloride (HCl) as a byproduct, necessitating the use of a non-nucleophilic base like pyridine or triethylamine to neutralize the acid.[4][5]

-

-

Alkyl Bromide Moiety: The terminal C-Br bond is susceptible to nucleophilic attack, typically via an SN2 mechanism. While less reactive than the acyl chloride, it allows for a vast array of secondary transformations, including:

-

Reaction with nucleophiles like azides, cyanides, or thiols.

-

Formation of Grignard reagents for C-C bond formation.

-

Coupling reactions to attach the molecule to surfaces or other substrates.

-

This orthogonal reactivity allows for a sequential reaction strategy, where the acyl chloride is first reacted with a nucleophile, followed by a separate reaction at the bromide terminus.

Synthesis and Purification

This compound is typically synthesized from its corresponding carboxylic acid, 11-bromoundecanoic acid.

Experimental Protocol: Synthesis via Thionyl Chloride

This protocol describes a common laboratory-scale synthesis.

Objective: To convert 11-bromoundecanoic acid to this compound.

Materials:

-

11-bromoundecanoic acid (recrystallized)

-

Thionyl chloride (SOCl₂)

-

Round-bottom flask

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Heating mantle

-

Vacuum distillation apparatus

Procedure:

-

In a fume hood, charge a round-bottom flask with 55 g (0.20 moles) of 11-bromoundecanoic acid.[6]

-

Carefully add 48 g (0.4 moles) of thionyl chloride to the flask.[6] Causality: Thionyl chloride is used in excess to drive the reaction to completion. It serves as both the chlorinating agent and the solvent.

-

Fit the flask with a reflux condenser protected by a drying tube to prevent moisture from entering the reaction.

-

Heat the mixture to reflux and maintain for 3 hours.[6] The reaction will evolve sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas, which must be properly vented or scrubbed.

-

After the reflux period, allow the mixture to cool to room temperature.

-

Purification Step 1 (Removal of Excess Reagent): Remove the excess thionyl chloride by vacuum distillation at a moderate vacuum (10-14 mm Hg).[6]

-

Purification Step 2 (Product Isolation): The crude acid chloride product remaining is then distilled under a higher vacuum (e.g., 0.1 mm Hg) to yield the pure this compound.[6]

Self-Validation: The success of the synthesis can be confirmed by comparing the boiling point of the distilled product to the literature value and by analytical techniques such as FT-IR spectroscopy (disappearance of the broad carboxylic acid O-H stretch and appearance of the sharp acyl chloride C=O stretch at a higher wavenumber).

Handling, Storage, and Safety

Due to its reactivity, proper handling and storage are paramount to maintain the integrity of this compound and to ensure laboratory safety.

-

General Handling: Always handle in a well-ventilated fume hood.[7] Wear appropriate personal protective equipment (PPE), including chemically resistant gloves, safety goggles, and a lab coat.[7][8] Avoid contact with skin, eyes, and clothing.[8] Do not breathe vapors or mists.[7]

-

Moisture Sensitivity: This compound is highly sensitive to moisture. The acyl chloride group will readily hydrolyze upon contact with water or humidity.[4] It is critical to handle the material under an inert atmosphere (e.g., nitrogen or argon) and to use dry glassware and solvents.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place.[8] To prevent hydrolysis, it is often stored under an inert gas.

-

Safety Precautions: this compound is corrosive and causes severe skin burns and eye damage.[7] Inhalation can cause severe damage to the respiratory tract.[7] In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[7]

Applications in Research and Drug Development

The unique bifunctional nature of this compound makes it a valuable tool in several scientific domains.

Bioconjugation and Linker Chemistry

It is frequently used as a crosslinker to connect different molecules. For instance, in the development of Antibody-Drug Conjugates (ADCs), a linker of this type could be used to attach a cytotoxic drug to an antibody.

The workflow for such a conjugation is visualized below:

Sources

- 1. Undecanoyl chloride, 11-bromo- | C11H20BrClO | CID 85202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. This compound | 15949-84-5 [chemicalbook.com]

- 4. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 5. Reactions of Acyl halide [simply.science]

- 6. prepchem.com [prepchem.com]

- 7. depot-numerique-cnrc.canada.ca [depot-numerique-cnrc.canada.ca]

- 8. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to 11-Bromoundecanoyl Chloride for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 11-Bromoundecanoyl chloride, a bifunctional molecule of significant interest in chemical synthesis, particularly within the realms of materials science and pharmaceutical development. This document will delve into its chemical identity, physicochemical properties, synthesis, reactivity, and safety considerations, offering field-proven insights for its effective application in a research and development setting.

Core Chemical Identity

This compound is a linear aliphatic acyl chloride containing a terminal bromine atom. This unique structure renders it a valuable bifunctional linker, capable of undergoing reactions at both the acyl chloride and the alkyl bromide moieties.

| Identifier | Value | Source |

| CAS Number | 15949-84-5 | [1][2][3] |

| Molecular Formula | C₁₁H₂₀BrClO | [1][3] |

| Molecular Weight | 283.63 g/mol | [1][3][4] |

| IUPAC Name | This compound | [4] |

| Synonyms | Undecanoyl chloride, 11-bromo-; 11-Bromoundecanoic acid chloride | [3][5] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its proper handling, storage, and application in experimental design.

| Property | Value | Source |

| Boiling Point | 176-178 °C at 1 Torr | [1][3] |

| Density | 1.223 ± 0.06 g/cm³ (Predicted) | [1][3] |

| Refractive Index | 1.478 | [1] |

| Vapor Pressure | 0.000446 mmHg at 25°C | [2] |

| Topological Polar Surface Area | 17.1 Ų | [2] |

Synthesis and Mechanism

The most common and efficient laboratory-scale synthesis of this compound involves the chlorination of its corresponding carboxylic acid, 11-bromoundecanoic acid. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to the clean nature of the reaction, where the byproducts are gaseous sulfur dioxide and hydrogen chloride.

Reaction Mechanism

The conversion of a carboxylic acid to an acyl chloride using thionyl chloride proceeds through a nucleophilic acyl substitution mechanism. The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate, which then collapses to the acyl chloride.

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system, where the progress and completion of the reaction can be monitored by the cessation of gas evolution.

-

Preparation: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap containing an aqueous sodium hydroxide solution to neutralize the evolved HCl and SO₂ gases.

-

Reactants: Charge the flask with 11-bromoundecanoic acid (1.0 equivalent).[6][7]

-

Reagent Addition: Cautiously add an excess of thionyl chloride (approximately 2.0 equivalents) to the flask.[6][7]

-

Reaction: Heat the mixture to reflux for 2-3 hours.[6][7] The reaction is complete when the evolution of gases ceases.

-

Work-up: Allow the reaction mixture to cool to room temperature. The excess thionyl chloride can be removed by distillation under reduced pressure.[6][7]

-

Purification: The crude this compound is then purified by vacuum distillation to yield the pure product.[6][7]

Causality Behind Experimental Choices:

-

Excess Thionyl Chloride: Using an excess of thionyl chloride ensures the complete conversion of the carboxylic acid and also serves as a solvent for the reaction.

-

Reflux Conditions: Heating the reaction to reflux increases the reaction rate, ensuring a reasonable reaction time.

-

Gas Trap: The use of a gas trap is a critical safety measure to prevent the release of corrosive and toxic HCl and SO₂ gases into the laboratory atmosphere.

Reactivity and Applications in Drug Development

The utility of this compound in research and drug development stems from its bifunctional nature. The acyl chloride is a highly reactive electrophile, readily undergoing nucleophilic acyl substitution with a variety of nucleophiles such as alcohols, amines, and thiols to form esters, amides, and thioesters, respectively. The terminal alkyl bromide provides a site for nucleophilic substitution, allowing for the introduction of other functional groups or for tethering to a solid support.

This dual reactivity makes this compound an excellent linker molecule for conjugating different molecular entities. For instance, it can be used to attach a small molecule drug to a targeting moiety, such as an antibody or a peptide, to create a drug conjugate. The precursor, 11-bromoundecanoic acid, has been utilized as a reactant in the preparation of hydroxy-substituted naphthoquinone cations which exhibit antiplasmodial properties.[8][]

Caption: Reactivity of this compound.

Safety and Handling

This compound is a corrosive and hazardous chemical that requires careful handling in a well-ventilated fume hood.[10][11]

-

Hazards: Causes severe skin burns and eye damage.[10] It is also harmful if swallowed or inhaled.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as moisture, strong bases, and oxidizing agents.

-

Spills: In case of a spill, absorb with an inert material and place in a suitable container for disposal.

Conclusion

This compound is a versatile bifunctional reagent with significant potential in chemical synthesis, particularly for the development of complex molecules in the pharmaceutical and materials science industries. Its well-defined synthesis and predictable reactivity make it a valuable tool for researchers. Adherence to strict safety protocols is essential when working with this compound.

References

-

PrepChem. (n.d.). Synthesis of 11- bromoundecanoic acid chloride. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 11-bromo undecanoyl chloride. Retrieved from [Link]

-

LookChem. (n.d.). This compound 15949-84-5 wiki. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of methyl 11-bromoundecanoate. Retrieved from [Link]

-

PubChem. (n.d.). Undecanoyl chloride, 11-bromo-. Retrieved from [Link]

-

Haz-Map. (n.d.). This compound. Retrieved from [Link]

-

Local Pharma Guide. (n.d.). CAS NO. 15949-84-5 | this compound | C11H20BrClO. Retrieved from [Link]

-

PubChem. (n.d.). 11-Bromoundecanoic acid. Retrieved from [Link]

- Google Patents. (n.d.). US2772302A - Process for the production of 11-bromoundecanoic acid.

-

LookChem. (n.d.). Cas 2834-05-1,11-Bromoundecanoic acid. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | 15949-84-5 [chemicalbook.com]

- 4. Undecanoyl chloride, 11-bromo- | C11H20BrClO | CID 85202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. parchem.com [parchem.com]

- 6. prepchem.com [prepchem.com]

- 7. prepchem.com [prepchem.com]

- 8. Cas 2834-05-1,11-Bromoundecanoic acid | lookchem [lookchem.com]

- 10. depot-numerique-cnrc.canada.ca [depot-numerique-cnrc.canada.ca]

- 11. This compound - Hazardous Agents | Haz-Map [haz-map.com]

An In-depth Technical Guide to the Solubility of 11-Bromoundecanoyl Chloride in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 11-Bromoundecanoyl chloride, a bifunctional molecule of significant interest in chemical synthesis, particularly in the development of therapeutic agents and surface modification applications. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its solvent compatibility, reactivity, and handling.

Executive Summary: The Dual Nature of this compound

This compound (C₁₁H₂₀BrClO) is a long-chain acyl chloride featuring a terminal bromine atom.[1] This structure imparts a dual chemical personality: the highly reactive acyl chloride group and a less reactive, yet synthetically versatile, alkyl bromide. Understanding its solubility is not merely a matter of dissolution but a critical assessment of its stability and reactivity in different solvent environments. The acyl chloride moiety dictates a high susceptibility to nucleophilic attack, making solvent selection a crucial parameter for successful experimental outcomes.

Due to its reactive nature, this compound does not simply "dissolve" in protic solvents like water or alcohols; it reacts, often vigorously, to form the corresponding carboxylic acid or ester.[2][3] Therefore, this guide will focus on its solubility and stability in aprotic organic solvents, which are essential for its use in most synthetic applications.

Physicochemical Properties

A foundational understanding of the physical properties of this compound is essential before delving into its solubility.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₀BrClO | [1] |

| Molecular Weight | 283.63 g/mol | [1] |

| Boiling Point | 176-178 °C @ 1 Torr | [4] |

| Density (predicted) | 1.223 ± 0.06 g/cm³ | [4] |

The long alkyl chain contributes to a nonpolar character, while the acyl chloride group introduces significant polarity and reactivity.

Understanding Solubility in the Context of Reactivity

The solubility of an acyl chloride is intrinsically linked to its reactivity. The primary consideration is the presence of nucleophilic species in the solvent, which can react with the electrophilic carbonyl carbon of the acyl chloride.[5]

Protic Solvents: A Realm of Reactivity, Not Solubility

Protic solvents, characterized by the presence of a hydrogen atom attached to an electronegative atom (e.g., O-H in alcohols and water, N-H in amines), are generally unsuitable for dissolving this compound for synthetic purposes. The lone pair of electrons on the oxygen or nitrogen atom acts as a nucleophile, leading to a rapid solvolysis reaction.[6]

-

Water: Reacts violently to produce 11-bromoundecanoic acid and hydrochloric acid.[7]

-

Alcohols (e.g., Methanol, Ethanol): React to form the corresponding esters (e.g., methyl 11-bromoundecanoate).[8]

-

Amines (Primary and Secondary): React to form amides.[8]

The following diagram illustrates the general mechanism of nucleophilic acyl substitution with a generic protic solvent (H-Nu).

Caption: Nucleophilic attack by a protic solvent on this compound.

Aprotic Solvents: The Preferred Medium

Aprotic solvents lack an acidic proton and are generally non-reactive towards acyl chlorides, making them the solvents of choice for reactions involving this functional group. Their ability to dissolve this compound is primarily governed by the "like dissolves like" principle.

Qualitative Solubility Predictions:

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Hexane, Toluene, Benzene | High | The long C₁₀ alkyl chain of this compound is nonpolar and will interact favorably with nonpolar solvents via van der Waals forces. |

| Polar Aprotic | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate, Acetone | High to Moderate | These solvents possess a dipole moment that can solvate the polar acyl chloride group. Their lack of acidic protons prevents reaction. However, very high polarity might not be optimal for the long nonpolar chain. |

| Highly Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to Low (with caution) | While aprotic, these solvents can contain water impurities. DMF can also catalyze certain reactions. Complete miscibility may be lower due to the significant nonpolar portion of the solute. |

Experimental Protocol for Quantitative Solubility Determination

Due to the lack of specific quantitative solubility data in the literature for this compound, an experimental approach is necessary. The following protocol outlines a reliable method for determining its solubility in various aprotic organic solvents.

Materials and Equipment

-

This compound (high purity)

-

Anhydrous organic solvents (DCM, THF, Hexane, Toluene, Ethyl Acetate)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) system

-

Calibrated volumetric flasks and pipettes

-

Inert gas (Nitrogen or Argon)

Safety Precautions

-

This compound is a corrosive and lachrymatory compound.[8] Always handle it in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

-

All glassware must be oven-dried to prevent hydrolysis.

-

Work under an inert atmosphere whenever possible to minimize exposure to atmospheric moisture.

Step-by-Step Methodology

-

Preparation of Saturated Solutions: a. Dispense 2 mL of the desired anhydrous solvent into a series of labeled vials. b. Add an excess amount of this compound to each vial (i.e., until a visible amount of undissolved material remains). c. Seal the vials tightly and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). d. Equilibrate the solutions for at least 24 hours to ensure saturation.

-

Sample Preparation for Analysis: a. After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle. b. Carefully withdraw a known volume (e.g., 100 µL) of the clear supernatant from each vial. c. Dilute the aliquot in a known volume of the same solvent in a volumetric flask to a concentration suitable for the analytical method.

-

Quantitative Analysis (GC-MS Recommended): a. Prepare a series of calibration standards of this compound in the same solvent. b. Analyze the calibration standards and the diluted samples by GC-MS. c. Construct a calibration curve by plotting the peak area against the concentration of the standards. d. Determine the concentration of the diluted samples from the calibration curve.

-

Calculation of Solubility: a. Calculate the concentration of the saturated solution using the dilution factor. b. Express the solubility in appropriate units (e.g., g/100 mL or mol/L).

The following diagram outlines the experimental workflow.

Caption: Workflow for the experimental determination of solubility.

Handling and Storage

Proper handling and storage are critical to maintaining the integrity of this compound.

-

Storage: Store in a cool, dry, well-ventilated area, away from moisture and incompatible substances such as alcohols, bases, and oxidizing agents. The container should be tightly sealed, preferably under an inert atmosphere.

-

Handling: As an acyl chloride, it is highly reactive and should be handled with care.[5] It is corrosive and can cause severe skin burns and eye damage.[8] Inhalation may cause respiratory irritation.

Conclusion

The solubility of this compound is dictated by its molecular structure, favoring aprotic organic solvents. While highly soluble in nonpolar and moderately polar aprotic solvents like hexane, toluene, and dichloromethane, it is reactive towards protic solvents. For any application requiring the use of this compound in solution, the use of anhydrous, aprotic solvents is paramount. The experimental protocol provided in this guide offers a robust framework for researchers to quantitatively determine its solubility in specific solvents of interest, ensuring reproducible and reliable results in their synthetic endeavors.

References

-

Chem-Space. (n.d.). This compound 15949-84-5 wiki. Retrieved from [Link]

-

PubChem. (n.d.). Undecanoyl chloride, 11-bromo-. Retrieved from [Link]

-

Solubility of Things. (n.d.). Stearoyl chloride. Retrieved from [Link]

-

Tuttee Academy. (2021, July 19). AS/A-Level Chemistry - Acyl Chloride. Retrieved from [Link]

-

BYJU'S. (n.d.). Formation of Acid Chlorides. Retrieved from [Link]

-

Chemguide. (n.d.). an introduction to acyl chlorides (acid chlorides). Retrieved from [Link]

-

Haz-Map. (n.d.). This compound. Retrieved from [Link]

-

Fiveable. (n.d.). Acid chlorides | Organic Chemistry II Class Notes. Retrieved from [Link]

-

Vedantu. (n.d.). How do polar protic solvents stabilize the chloride class 11 chemistry CBSE. Retrieved from [Link]

-

Chemguide. (n.d.). an introduction to acyl chlorides (acid chlorides). Retrieved from [Link]

-

Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 11- bromoundecanoic acid chloride. Retrieved from [Link]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. AS/A-Level Chemistry - Acyl Chloride - A-level Chemistr... [tuttee.co]

- 4. echemi.com [echemi.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. savemyexams.com [savemyexams.com]

A Technical Guide to the Reactivity and Synthetic Utility of 11-Bromoundecanoyl Chloride

Executive Summary

11-Bromoundecanoyl chloride is a bifunctional long-chain aliphatic molecule that serves as a valuable building block in advanced organic synthesis, particularly in the fields of materials science and drug development. Its utility stems from the differential reactivity of its two terminal functional groups: a highly reactive acyl chloride and a less reactive primary alkyl bromide. This guide provides an in-depth analysis of the acyl chloride moiety, detailing its intrinsic electrophilicity and its predictable reactivity towards a range of nucleophiles. We will explore the primary reaction pathways—esterification, amidation, and Friedel-Crafts acylation—and present field-proven, step-by-step protocols. A core focus of this document is the principle of chemoselectivity, enabling researchers to selectively functionalize the acyl chloride terminus while preserving the alkyl bromide for subsequent synthetic transformations. This guide also includes critical safety and handling protocols requisite for the responsible use of this corrosive and moisture-sensitive reagent.

Introduction: The Molecular Architecture of this compound

This compound, with the molecular formula C₁₁H₂₀BrClO, possesses a unique linear structure that makes it an ideal linker or tethering agent.[1][2] The molecule consists of a ten-carbon methylene chain capped at one end by a highly electrophilic acyl chloride group (-COCl) and at the other by a primary alkyl bromide (-Br).

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 15949-84-5 | [2] |

| Molecular Weight | 283.63 g/mol | [1][2][3] |

| Molecular Formula | C₁₁H₂₀BrClO | [1][2] |

| Boiling Point | 176-178 °C @ 1 Torr | [3] |

| Density | ~1.223 g/cm³ (Predicted) | [3] |

| Refractive Index | ~1.478 | [3] |

The synthetic value of this compound lies in the orthogonal reactivity of its two functional groups. The acyl chloride is a "hard" electrophile, reacting readily with "hard" nucleophiles, while the alkyl bromide is a "soft" electrophile, preferring to react with "soft" nucleophiles, typically via Sₙ2 mechanisms. Critically, the acyl chloride is significantly more reactive than the alkyl bromide, a fact that underpins its utility in sequential, multi-step syntheses.

The Heart of Reactivity: The Acyl Chloride Functional Group

Acyl chlorides are among the most reactive derivatives of carboxylic acids.[4][5] This high reactivity is a direct consequence of the electronic structure of the -COCl group. The carbonyl carbon is bonded to two highly electronegative atoms: oxygen and chlorine. Both atoms exert a strong electron-withdrawing inductive effect, rendering the carbonyl carbon highly electron-deficient and thus, a potent electrophile susceptible to nucleophilic attack.[4][6][7]

Furthermore, the chloride ion (Cl⁻) is an excellent leaving group, which facilitates the second step of the characteristic nucleophilic acyl substitution mechanism.[4] This mechanism is a two-step addition-elimination process.

Mechanism: Nucleophilic Acyl Substitution

-

Nucleophilic Addition: A nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate.[8]

-

Elimination: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the chloride ion as the leaving group.[8][9]

This sequence results in the net substitution of the chloride with the incoming nucleophile.[9]

Caption: General mechanism of nucleophilic acyl substitution.

The Reactivity Landscape of this compound

The primary advantage of this compound is the ability to perform selective chemistry on the acyl chloride group without affecting the terminal bromide. This chemoselectivity allows for the construction of complex molecules where the undecanoyl chain acts as a spacer.

Esterification: Reaction with Alcohols

Acyl chlorides react readily with alcohols to form esters.[6][10] The reaction is typically rapid and exothermic.[7] To drive the reaction to completion and prevent side reactions, a weak base such as pyridine or triethylamine (TEA) is commonly added. The base serves to neutralize the hydrochloric acid (HCl) byproduct that is formed, preventing it from protonating the alcohol or participating in undesired side reactions.[5]

Reaction: R-COCl + R'-OH → R-COOR' + HCl

Amidation: Reaction with Amines

The reaction of this compound with ammonia, primary amines, or secondary amines provides a direct route to primary, secondary, and tertiary amides, respectively.[5][6][10] The reaction is exceptionally rapid and is often referred to as the Schotten-Baumann reaction.[11] Similar to esterification, two equivalents of the amine or one equivalent of the amine and a non-nucleophilic base are used. The first equivalent acts as the nucleophile, while the second neutralizes the HCl byproduct.[12]

Reaction: R-COCl + 2 R'R''NH → R-CONR'R'' + R'R''NH₂⁺Cl⁻

Friedel-Crafts Acylation: Forming C-C Bonds with Arenes

Friedel-Crafts acylation is a powerful electrophilic aromatic substitution reaction that attaches the acyl group to an aromatic ring, forming a ketone.[13][14][15] The reaction requires a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[16] The Lewis acid coordinates to the chlorine atom of the acyl chloride, facilitating its departure and generating a highly electrophilic, resonance-stabilized acylium ion (R-C≡O⁺). This acylium ion is the active electrophile that is attacked by the electron-rich aromatic ring.[14][17]

A key advantage of Friedel-Crafts acylation over the related alkylation is that the product ketone is deactivated towards further substitution, preventing polyacylation.[15][17] Additionally, the acylium ion does not undergo rearrangement, a common issue with carbocations in Friedel-Crafts alkylation.[16][17]

Caption: Formation of the acylium ion in Friedel-Crafts acylation.

Experimental Protocols: A Practical Guide

The following protocols are provided as validated starting points for common transformations. All manipulations involving this compound should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Synthesis of this compound

This compound is typically prepared from its corresponding carboxylic acid, 11-bromoundecanoic acid.[18][19][20] The most common method involves reaction with thionyl chloride (SOCl₂).[10][21][22]

-

Reagents: 11-bromoundecanoic acid (1.0 eq), Thionyl chloride (2.0 eq).

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 11-bromoundecanoic acid (e.g., 55 g, 0.20 mol).[21]

-

Carefully add thionyl chloride (e.g., 48 g, 0.4 mol) to the flask.[21]

-

Heat the mixture to reflux and maintain for 2-3 hours. The reaction should be monitored for the cessation of gas evolution (HCl and SO₂).[21][22]

-

After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure.[21][22]

-

The crude this compound is then purified by vacuum distillation to yield the final product.[21][22]

-

Protocol for Esterification: Synthesis of Methyl 11-bromoundecanoate

This protocol demonstrates a typical esterification using methanol.

-

Reagents: this compound (1.0 eq), Methanol (excess), Triethylamine (1.1 eq), Diethyl ether (solvent).

-

Procedure:

-

Dissolve this compound in anhydrous diethyl ether in a flask under an inert atmosphere (e.g., nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, prepare a solution of methanol and triethylamine in diethyl ether.

-

Add the methanol/triethylamine solution dropwise to the cooled acyl chloride solution with vigorous stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, quench the reaction by adding water. The triethylammonium chloride salt will precipitate.

-

Separate the organic layer, wash with dilute HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ester, which can be purified by chromatography or distillation.[23]

-

Protocol for Amidation: General Schotten-Baumann Procedure

This protocol is a general method for forming an amide with a primary or secondary amine.

-

Reagents: this compound (1.0 eq), Amine (2.2 eq), Dichloromethane (DCM, solvent).

-

Procedure:

-

Dissolve the amine (2.2 eq) in DCM in a flask and cool to 0 °C.

-

Prepare a solution of this compound (1.0 eq) in DCM.

-

Add the acyl chloride solution dropwise to the stirring amine solution at 0 °C.[11]

-

After addition, allow the mixture to warm to room temperature and stir for 8-16 hours.[11]

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

-

The resulting crude amide can be purified by recrystallization or column chromatography.

-

Chemoselective Strategy: A Two-Step Synthetic Workflow

The differential reactivity of the acyl chloride and alkyl bromide groups enables a powerful synthetic strategy. The acyl chloride can be functionalized first under nucleophilic acyl substitution conditions, followed by a subsequent Sₙ2 reaction at the bromide terminus.

Caption: Workflow for selective functionalization.

This approach is widely used to synthesize linkers for bioconjugation, surface modifiers for materials science, and precursors for specialized polymers and pharmacologically active molecules.[24]

Spectroscopic Characterization

Characterization of this compound and its derivatives relies on standard spectroscopic techniques.

Table 2: Representative Spectroscopic Data for this compound

| Technique | Feature | Expected Chemical Shift / Frequency |

| ¹H NMR | -CH₂ -Br | δ ~3.4 ppm (triplet) |

| -CH₂ -COCl | δ ~2.9 ppm (triplet) | |

| -(CH₂ )₈- | δ ~1.2-1.8 ppm (multiplets) | |

| ¹³C NMR | C =O | δ ~173 ppm |

| -C H₂-Br | δ ~34 ppm | |

| -C H₂-COCl | δ ~47 ppm | |

| IR | C=O stretch | ~1800 cm⁻¹ (strong, characteristic of acyl chlorides) |

| C-Br stretch | ~650 cm⁻¹ |

Note: NMR shifts are approximate and referenced to TMS in CDCl₃. Data is predicted based on compound structure and known values for similar functional groups.[25][26]

Safety and Handling

Acyl chlorides are hazardous chemicals that must be handled with extreme care.[27]

-

Corrosivity: this compound is corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[27][28] It is classified as a dermatotoxin.[2]

-

Reactivity with Water: It reacts violently with water and moisture to produce corrosive hydrochloric acid and 11-bromoundecanoic acid.[5][29] All glassware must be thoroughly dried, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).[29][30]

-

Personal Protective Equipment (PPE): Always use this chemical in a certified chemical fume hood.[30] Mandatory PPE includes chemical-resistant gloves (e.g., nitrile), safety goggles and a face shield, and a lab coat.[27][28]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as water, alcohols, bases, and oxidizing agents.[27][29] Containers should be tightly sealed, preferably under an inert atmosphere.[30]

-

Spill Response: In case of a spill, evacuate the area. Absorb the spill with an inert, dry material like sand or vermiculite. Do not use water.[28] Collect the material in a sealed container for proper disposal according to local regulations.[30]

Applications in Research and Drug Development

The unique bifunctional nature of this compound and its derivatives makes it a key intermediate in several advanced applications:

-

Linker Technology: The long aliphatic chain serves as a flexible spacer in Antibody-Drug Conjugates (ADCs) or PROTACs, connecting a targeting moiety to a payload.

-

Surface Modification: It can be used to functionalize surfaces (e.g., nanoparticles, self-assembled monolayers) where the acyl chloride anchors to the surface and the terminal bromide is available for further chemistry.

-

Antimicrobial Agents: Derivatives of 11-bromoundecanoic acid, such as novel betaines and esterquats, have been synthesized and shown to possess potent antimicrobial and anti-biofilm activity against pathogenic bacterial strains.[24]

-

Pharmaceutical Synthesis: The incorporation of halogenated hydrocarbon chains is a common strategy in drug design, and this molecule provides a versatile starting point for building such structures.[31]

References

-

Study.com. (n.d.). Acyl Chloride Uses, Reactions & Synthesis. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). 20.17: Reactions of Acid Chlorides. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Synthesis and Reactions of Acid Chlorides. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]

-

Save My Exams. (2025, June 23). A Level Chemistry Revision Notes - Acyl Chlorides. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 11-bromo undecanoyl chloride. Retrieved from [Link]

-

Sciencemadness Wiki. (2025, August 3). Acyl chloride. Retrieved from [Link]

-

Inchem.org. (n.d.). ICSC 0210 - ACETYL CHLORIDE. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of methyl 11-bromoundecanoate. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 11- bromoundecanoic acid chloride. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Synthesis, characterization, antimicrobial and anti-biofilm activity of a new class of 11-bromoundecanoic acid-based betaines. Retrieved from [Link]

-

MDPI. (n.d.). Amidation of Acid Chlorides to Primary Amides with Ammonium Salts. Retrieved from [Link]

-

PubChem. (n.d.). 11-Bromoundecanoic acid. Retrieved from [Link]

-

YouTube. (2019, January 3). Friedel-Crafts acylation. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

-

ChemBK. (n.d.). This compound wiki. Retrieved from [Link]

-

BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

-

YouTube. (2019, November 12). synthesis of amides from acid chlorides. Retrieved from [Link]

-

Chemguide. (n.d.). the preparation of amides. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

PubChem. (n.d.). Undecanoyl chloride, 11-bromo-. Retrieved from [Link]

-

RSC Publishing. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

-

YouTube. (2019, November 12). synthesis of esters from acid chlorides. Retrieved from [Link]

-

NIST WebBook. (n.d.). 11-Bromoundecanoic acid. Retrieved from [Link]

-

ERIC. (2023, September 11). Spectroscopy Data for Undergraduate Teaching. Retrieved from [Link]

-

NIST WebBook. (n.d.). 11-Bromoundecanoic acid. Retrieved from [Link]

-

MDPI. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). PART 15.3.3 H-1 proton NMR Spectroscopy - INDEX of 1H NMR spectra of organic compounds. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Undecanoyl chloride, 11-bromo- | C11H20BrClO | CID 85202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. Acyl Chloride Uses, Reactions & Synthesis - Lesson | Study.com [study.com]

- 5. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. youtube.com [youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. savemyexams.com [savemyexams.com]

- 11. Amide Synthesis [fishersci.it]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. Friedel–Crafts Acylation [sigmaaldrich.com]

- 14. byjus.com [byjus.com]

- 15. Friedel-Crafts Acylation [organic-chemistry.org]

- 16. m.youtube.com [m.youtube.com]

- 17. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 18. 11-Bromoundecanoic acid | C11H21BrO2 | CID 17812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. 11-Bromoundecanoic acid [webbook.nist.gov]

- 20. 11-Bromoundecanoic acid [webbook.nist.gov]

- 21. prepchem.com [prepchem.com]

- 22. prepchem.com [prepchem.com]

- 23. prepchem.com [prepchem.com]

- 24. researchgate.net [researchgate.net]

- 25. files.eric.ed.gov [files.eric.ed.gov]

- 26. database of 1H proton NMR spectra SPECTROSCOPY INDEX nuclear magnetic resonance spectra analysis n+1 rule applied spectrum data diagrams interpretation of organic molecular structure organic compounds Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 27. nbinno.com [nbinno.com]

- 28. ICSC 0210 - ACETYL CHLORIDE [inchem.org]

- 29. fishersci.com [fishersci.com]

- 30. fishersci.co.uk [fishersci.co.uk]

- 31. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

The Dual-Action Blade: A Technical Guide to the Strategic Role of the Terminal Bromine in 11-Bromoundecanoyl Chloride Reactions

Introduction: The Strategic Advantage of Bifunctionality

In the landscape of advanced chemical synthesis, particularly within drug development and materials science, bifunctional molecules are indispensable tools. 11-Bromoundecanoyl chloride stands out as a prime example of such a molecule, possessing two distinct reactive centers: a highly energetic acyl chloride and a versatile terminal primary alkyl bromide. This guide provides an in-depth exploration of the chemistry of this compound, focusing on the strategic role of the terminal bromine. We will delve into the orthogonal reactivity of its functional groups and provide field-proven insights into harnessing this duality for sophisticated molecular engineering.

The core utility of this compound lies in the significant difference in reactivity between the acyl chloride and the alkyl bromide. The acyl chloride is an exceptionally reactive electrophile, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles under mild conditions.[1][2] In contrast, the primary alkyl bromide is a more moderate electrophile, typically requiring more forcing conditions or stronger nucleophiles to react, usually via an S(_N)2 mechanism.[3] This reactivity differential is the cornerstone of its application, allowing for sequential and selective reactions at either end of the eleven-carbon chain.

This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how to strategically leverage the terminal bromine in their synthetic endeavors. We will explore the fundamental principles governing its reactivity and provide detailed protocols for its application in key areas of innovation.

Chapter 1: The Principle of Orthogonal Reactivity

The concept of orthogonal protection is central to the strategic use of this compound.[4][5] In this context, we are not protecting functional groups in the traditional sense, but rather exploiting the inherent difference in their reactivity to achieve selective transformations. The acyl chloride is highly susceptible to nucleophilic attack due to the strong electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom, which renders the carbonyl carbon highly electrophilic.[2] Reactions with nucleophiles such as amines and alcohols are often rapid and can be conducted at low temperatures.

Conversely, the terminal bromine, a primary alkyl halide, is less reactive. While it is a good substrate for S(_N)2 reactions, the conditions required are typically distinct from those needed for acyl chloride reactions.[3] For instance, a mild amine nucleophile in the presence of a non-nucleophilic base at low temperature will selectively react with the acyl chloride, leaving the terminal bromine untouched. Subsequent reaction at the bromine terminus can then be initiated by employing a stronger nucleophile or higher temperatures.

This "temporal" or "condition-dependent" orthogonality allows for a stepwise construction of complex molecules, where the 11-carbon chain of this compound acts as a versatile linker.

Chapter 2: Selective Reactions at the Acyl Chloride Terminus

The primary reaction of this compound involves the nucleophilic acyl substitution at the carbonyl carbon. The high reactivity of the acyl chloride allows for a range of transformations under mild conditions, with the terminal bromine remaining inert.

Amide Bond Formation: A Gateway to Bio-conjugation

The reaction of this compound with primary or secondary amines is a robust and efficient method for forming amides. This reaction is fundamental in the synthesis of linkers for antibody-drug conjugates (ADCs), where the terminal bromine can be used for subsequent attachment of a payload or for further modification.[6][7]

Experimental Protocol: Selective Amidation of this compound

Objective: To synthesize N-substituted 11-bromoundecanamides, preserving the terminal bromine for subsequent reactions.

Materials:

-

This compound

-

Primary or secondary amine (e.g., benzylamine)

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA) or other non-nucleophilic base

-

Argon or Nitrogen gas for inert atmosphere

-

Standard glassware for organic synthesis

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the primary amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.

-

Cool the stirred solution to 0 °C using an ice-water bath.

-

In a separate flask, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DCM.

-

Add the this compound solution dropwise to the cooled amine solution over a period of 15-20 minutes.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a small amount of water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO(_3) solution, and brine.

-

Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Low Temperature (0 °C): The reaction is highly exothermic. Starting at a low temperature helps to control the reaction rate and prevent potential side reactions.

-

Anhydrous Conditions: Acyl chlorides are highly sensitive to moisture and will hydrolyze to the corresponding carboxylic acid.[2]

-

Non-nucleophilic Base (TEA): The reaction produces HCl as a byproduct.[8] A non-nucleophilic base is required to neutralize the acid and drive the reaction to completion without competing with the amine nucleophile.

-

Dropwise Addition: This ensures that the concentration of the highly reactive acyl chloride remains low, minimizing side reactions.

Table 1: Representative Data for Selective Amidation of this compound

| Amine Nucleophile | Product | Typical Yield (%) | Reaction Time (h) |

| Benzylamine | N-benzyl-11-bromoundecanamide | >90 | 2 |

| Aniline | N-phenyl-11-bromoundecanamide | >85 | 3 |

| Morpholine | 4-(11-bromoundecanoyl)morpholine | >95 | 2 |

Esterification: Crafting Functionalized Surfaces

The reaction with alcohols to form esters is another key transformation of the acyl chloride group. This is particularly relevant in materials science for the surface functionalization of nanoparticles or the creation of self-assembled monolayers (SAMs) with a terminal bromine handle for further chemical elaboration.

Experimental Protocol: Selective Esterification of this compound

Objective: To synthesize alkyl 11-bromoundecanoates for applications in surface modification.

Materials:

-

This compound

-

Alcohol (e.g., ethanol, a functionalized alcohol for surface attachment)

-

Anhydrous solvent (e.g., DCM, THF)

-

Pyridine or other suitable base

-

Inert atmosphere setup

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve the alcohol (1.0 equivalent) and pyridine (1.2 equivalents) in the anhydrous solvent.

-

Cool the solution to 0 °C.

-

Add this compound (1.1 equivalents) dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 3-6 hours, monitoring by TLC.

-

Work-up the reaction as described in the amidation protocol.

-

Purify the product by column chromatography.

Chapter 3: Harnessing the Terminal Bromine: The Second Act

Once the acyl chloride has been selectively reacted, the terminal bromine becomes the focal point for subsequent transformations. As a primary alkyl halide, it is an excellent substrate for S(_N)2 reactions.

Nucleophilic Substitution: Building Complexity

The terminal bromine can be displaced by a variety of nucleophiles, including azides, cyanides, thiolates, and carboxylates. This allows for the introduction of a wide array of functional groups, enabling the synthesis of complex molecules.

Williamson Ether Synthesis: An Illustrative Example

The Williamson ether synthesis is a classic example of an S(_N)2 reaction where an alkoxide displaces a halide.[9] In the context of our N-substituted 11-bromoundecanamide, this reaction can be used to introduce an ether linkage at the terminus of the alkyl chain.

Experimental Protocol: Williamson Ether Synthesis with an N-substituted 11-bromoundecanamide

Objective: To introduce a terminal ether functionality via S(_N)2 reaction.

Materials:

-

N-substituted 11-bromoundecanamide (from Chapter 2)

-

Sodium hydride (NaH)

-

An alcohol (R-OH)

-

Anhydrous THF

-

Inert atmosphere setup

Procedure:

-

In a flame-dried flask under an inert atmosphere, suspend NaH (1.5 equivalents) in anhydrous THF.

-

Add the alcohol (1.2 equivalents) dropwise at 0 °C and stir for 30 minutes to form the alkoxide.

-

Dissolve the N-substituted 11-bromoundecanamide (1.0 equivalent) in anhydrous THF and add it to the alkoxide solution.

-

Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

-

Carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the product with an organic solvent, wash with brine, dry, and concentrate.

-

Purify by column chromatography.

Causality Behind Experimental Choices:

-

Strong Base (NaH): A strong, non-nucleophilic base is required to deprotonate the alcohol to form the nucleophilic alkoxide.

-

Heating: S(_N)2 reactions with alkyl bromides are generally slower than reactions at the acyl chloride and often require elevated temperatures to proceed at a reasonable rate.

-

Polar Aprotic Solvent (THF): This type of solvent is ideal for S(_N)2 reactions as it solvates the cation but not the nucleophile, thus enhancing its nucleophilicity.

Table 2: Representative S(_N)2 Reactions at the Terminal Bromine

| Nucleophile | Product Functional Group | Typical Conditions |

| Sodium Azide (NaN(_3)) | Azide (-N(_3)) | DMF, 60-80 °C |

| Potassium Cyanide (KCN) | Nitrile (-CN) | DMSO, 90 °C |

| Sodium Thiophenoxide (PhSNa) | Thioether (-SPh) | THF, reflux |

Chapter 4: Applications in Drug Development and Materials Science

The unique bifunctionality of this compound makes it a valuable tool in several advanced applications.

Bifunctional Linkers in Antibody-Drug Conjugates (ADCs)

In the field of targeted cancer therapy, ADCs are designed to deliver potent cytotoxic drugs directly to cancer cells.[6][7][10] The linker that connects the antibody to the drug is a critical component of the ADC's design. This compound is an ideal starting material for the synthesis of these linkers. The acyl chloride can be reacted with an amine on a drug molecule, and the terminal bromine can be converted to a functional group (e.g., a maleimide via a series of steps) for attachment to the antibody.

Caption: Synthetic workflow for an ADC using a linker derived from this compound.

Initiators for Atom Transfer Radical Polymerization (ATRP)

The terminal bromine of this compound can be used to create initiators for controlled radical polymerization techniques like ATRP.[] The acyl chloride can be reacted with a molecule containing a hydroxyl group, which is then esterified with a molecule like 2-bromoisobutyryl bromide to generate a bifunctional initiator. This allows for the growth of polymer chains from the terminus of the undecanoyl moiety.

Caption: Synthesis of a bifunctional ATRP initiator from this compound.

Surface Modification of Nanoparticles

The bifunctional nature of this compound is highly advantageous for the surface modification of nanoparticles.[12][13] The acyl chloride can react with amine or hydroxyl groups on the nanoparticle surface, creating a covalent linkage. The exposed terminal bromine then provides a reactive site for further functionalization, such as the attachment of targeting ligands, imaging agents, or therapeutic molecules.

Conclusion: A Versatile Tool for Molecular Innovation

This compound is more than just a simple bifunctional molecule; it is a strategic tool that offers a high degree of control in the synthesis of complex molecular architectures. The key to its utility lies in the pronounced difference in reactivity between the acyl chloride and the terminal bromine, which allows for selective, sequential reactions. By understanding and exploiting this orthogonal reactivity, researchers in drug development and materials science can design and synthesize novel molecules with tailored properties and functionalities. This guide has provided a framework for understanding the principles behind the use of this compound and has offered practical, step-by-step protocols to empower scientists in their pursuit of molecular innovation.

References

- Kociénski, P. J. (1994). Protecting Groups. Thieme.

- Gómez-Carpintero, J., Sánchez, J. D., González, J. F., & Menéndez, J. C. (2021). Reactions of tert-butyl esters with α,α-dichlorodiphenylmethane as the chlorinating agent and SnCl2 as catalyst generate acid chloride intermediates in situ, that were subsequently used in reactions with a variety of alcohols and amines to afford the corresponding esters and amides in high yields under mild reaction conditions. The Journal of Organic Chemistry, 86(19), 14232–14237.

- Dai, Y., Liu, C., & Zhang, G. (2018). Synthesis of fully degradable cationic polymers with various topological structures via postpolymerization modification by using thio-bromo “click” reaction. Polymer Chemistry, 9(18), 2445-2454.

- Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis. (2024).